tert-Butyl (S)-(2-oxo-1,2,3,4-tetrahydropyrido[3,4-b][1,4]oxazepin-3-yl)carbamate
Description
tert-Butyl (S)-(2-oxo-1,2,3,4-tetrahydropyrido[3,4-b][1,4]oxazepin-3-yl)carbamate is a chiral heterocyclic compound featuring a fused pyrido-oxazepin core with a tert-butyl carbamate group at the (S)-configured stereocenter. Its molecular formula is C₁₃H₁₇N₃O₄, and it adopts a bicyclic structure that combines a pyridine ring fused to a seven-membered oxazepine ring .
Properties
Molecular Formula |
C13H17N3O4 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-2-oxo-3,4-dihydro-1H-pyrido[3,4-b][1,4]oxazepin-3-yl]carbamate |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(18)16-9-7-19-10-6-14-5-4-8(10)15-11(9)17/h4-6,9H,7H2,1-3H3,(H,15,17)(H,16,18)/t9-/m0/s1 |
InChI Key |
UFYOBTNOIPYVDW-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC2=C(C=CN=C2)NC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C(C=CN=C2)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(2-oxo-1,2,3,4-tetrahydropyrido[3,4-b][1,4]oxazepin-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of a suitable amine with di-tert-butyl dicarbonate to form the carbamate. This reaction is usually carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(2-oxo-1,2,3,4-tetrahydropyrido[3,4-b][1,4]oxazepin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-(2-oxo-1,2,3,4-tetrahydropyrido[3,4-b][1,4]oxazepin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions and regulatory mechanisms .
Medicine
It is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(2-oxo-1,2,3,4-tetrahydropyrido[3,4-b][1,4]oxazepin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme . This interaction can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Ring Fusion and Stereochemistry
The [3,4-b] pyrido-oxazepin core in the target compound distinguishes it from positional isomers like the [3,2-b] fused derivative (CAS 2124262-62-8). The (S)-stereochemistry is conserved in analogues like the benzyl-triazole derivative, suggesting enantioselectivity is critical for activity .
Substituent Effects
The tert-butyl carbamate group enhances steric bulk and lipophilicity compared to the benzyl-triazole or fluorophenyl-pyrimido-oxazin derivatives. The latter compounds exhibit higher polarity due to electron-withdrawing groups (e.g., cyano, triazole), which may improve aqueous solubility but reduce membrane permeability .
Research Implications
- Drug Design : The [3,4-b] fused pyrido-oxazepin core offers a unique geometry for targeting flat binding pockets in enzymes, whereas [3,2-b] isomers may suit deeper cavities.
- Process Chemistry : Crystallinity improvements in the triazole derivative () suggest strategies to overcome the target compound’s synthesis or stability issues.
- Commercial Viability : Discontinuation of the target compound () underscores the need for optimizing heterocyclic synthesis to meet industrial demands.
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